![molecular formula C8H5N5O B14590657 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline CAS No. 61148-19-4](/img/structure/B14590657.png)
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their versatile applications in various fields, including drug development and materials science. This compound is particularly interesting due to its unique structure, which incorporates both tetrazole and quinoxaline moieties, making it a valuable precursor for synthesizing nitrogen-enriched quinoxaline-based structures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline with various reagents. One common method includes the reaction of tetrazolo[1,5-a]quinoxaline-5-oxide with carbanions of β-diketones and β-keto esters, resulting in the formation of enaminoketones and enamino esters . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines .
科学的研究の応用
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline has several scientific research applications:
作用機序
The mechanism of action of 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives can inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Tetrazolo[1,5-a]quinoxaline: A precursor to 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline, it shares a similar core structure but lacks the oxo group.
1,2,3-Triazoloquinoxalines: These compounds are formed from the conversion of tetrazolo[1,5-a]quinoxalines and have similar applications in drug development and materials science.
Triazoloimidazoquinoxalines: Another class of compounds derived from tetrazolo[1,5-a]quinoxalines, known for their potential in medicinal chemistry.
Uniqueness
This compound is unique due to its incorporation of both tetrazole and quinoxaline moieties, providing a versatile platform for further functionalization and application in various fields. Its ability to serve as a precursor for nitrogen-enriched quinoxaline-based structures sets it apart from other similar compounds .
特性
CAS番号 |
61148-19-4 |
|---|---|
分子式 |
C8H5N5O |
分子量 |
187.16 g/mol |
IUPAC名 |
5-oxidotetrazolo[1,5-a]quinoxalin-5-ium |
InChI |
InChI=1S/C8H5N5O/c14-12-5-8-9-10-11-13(8)7-4-2-1-3-6(7)12/h1-5H |
InChIキー |
WAGKCTJMXXBKHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N3C(=NN=N3)C=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


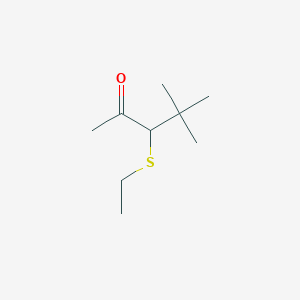
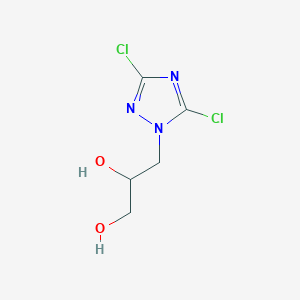


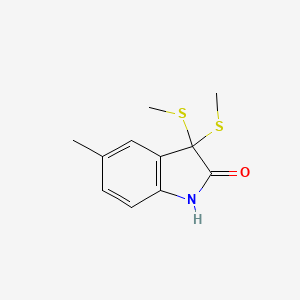
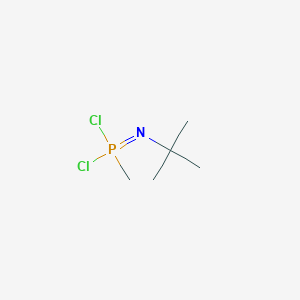
![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
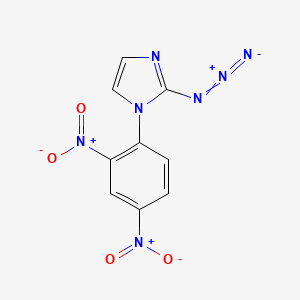
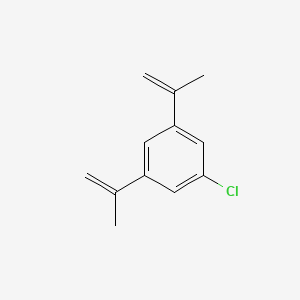
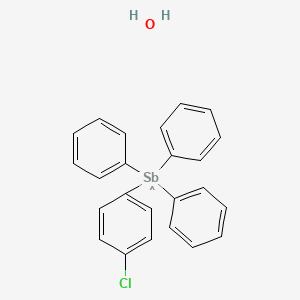
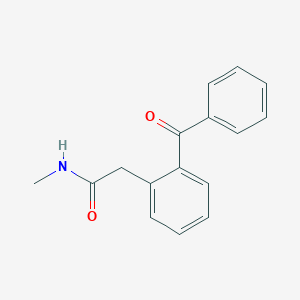
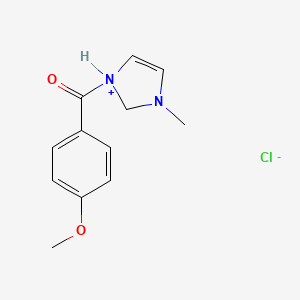
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
